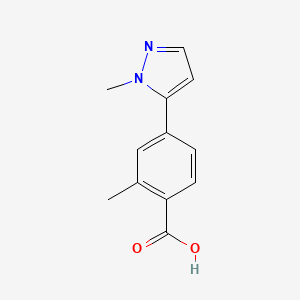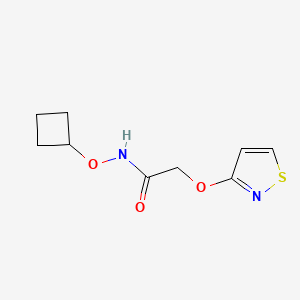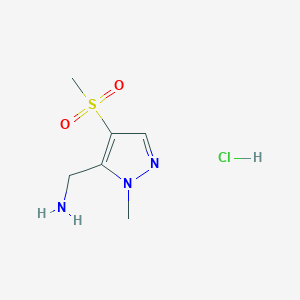
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields. This compound is also known as Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in humans. However,
Aplicaciones Científicas De Investigación
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has anticancer properties and can inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition leads to the anti-inflammatory and analgesic effects of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
Biochemical and Physiological Effects:
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has various biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever. It also has antipyretic properties and can reduce body temperature. Studies have also shown that this compound can inhibit platelet aggregation and reduce the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid in lab experiments is its availability and affordability. The compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be toxic to cells and may cause cell death.
Direcciones Futuras
There are several future directions for the scientific research of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid. One of the most promising areas of research is in the development of new anticancer drugs based on this compound. Studies have shown that 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has potent anticancer properties and can inhibit the growth of various types of cancer cells. Another area of research is in the development of new anti-inflammatory drugs based on this compound. 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been shown to have potent anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Finally, research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be achieved through various methods. One of the most common methods involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzoate. The latter compound is then reacted with hydrazine hydrate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide. The final step involves the reaction of 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide with acetic anhydride to produce 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
Propiedades
IUPAC Name |
2-methyl-4-(2-methylpyrazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(3-4-10(8)12(15)16)11-5-6-13-14(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCIOAKUVRGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)

![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)


![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)
![N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(triazol-1-ylmethyl)morpholin-4-yl]ethanone](/img/structure/B7437373.png)
![2-(2-methyl-1,3-oxazol-5-yl)-N-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide](/img/structure/B7437377.png)
![6-oxo-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437411.png)
![3-(2-bromo-4-methylphenoxy)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7437422.png)
